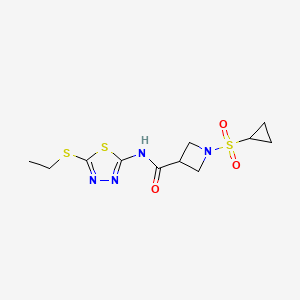

1-(环丙基磺酰基)-N-(5-(乙硫基)-1,3,4-噻二唑-2-基)氮杂环丁-3-甲酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

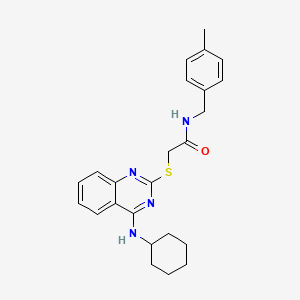

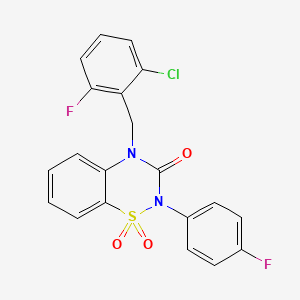

“1-(cyclopropylsulfonyl)-N-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)azetidine-3-carboxamide” is a chemical compound with the molecular formula C7H12N2O3S . It is a derivative of azetidine-3-carboxylic acid .

Synthesis Analysis

A practical and convenient synthesis of azetidine-3-carboxylic acid, a key component of the compound, has been reported . The synthesis proceeded in 55% overall yield from commercially available diethylbis(hydroxymethyl)malonate . Azetidine ring-formation was achieved in high yield by cyclization of bistrifiate of the diol and benzylamine . Decarboxylation under carefully pH-controlled conditions gave the mono acid azetidine .Molecular Structure Analysis

The molecular structure of “1-(cyclopropylsulfonyl)-N-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)azetidine-3-carboxamide” is represented by the molecular formula C7H12N2O3S .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of azetidine-3-carboxylic acid, a component of the compound, include cyclization of bistrifiate of the diol and benzylamine, followed by decarboxylation .Physical and Chemical Properties Analysis

Azetidine-3-carboxylic acid, a component of the compound, is soluble in water . More specific physical and chemical properties of “1-(cyclopropylsulfonyl)-N-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)azetidine-3-carboxamide” are not specified in the retrieved sources.科学研究应用

平行合成与类药物衍生物

各种类药物 5-氨基取代的 1,2,4-噻二唑衍生物的溶液相平行合成采用羧酰胺二硫代氨基甲酸酯的初始环化反应,突出了该方法的效率和此类化合物在药物发现中的潜力(Park 等,2009)。

抗菌和抗真菌活性

对含有磺酰基取代的含氮杂环系统(包括 1,3,4-噻二唑衍生物)的研究发现,它们对革兰氏阳性菌和革兰氏阴性菌均具有显着的敏感性,并且对白色念珠菌具有抗真菌活性。这使该化合物成为进一步抗菌和抗真菌研究的有希望的候选者(Kobzar 等,2019)。

合成与抗溃疡剂

旨在开发抗分泌和细胞保护抗溃疡剂的 3 位取代咪唑并[1,2-a]吡啶的合成研究利用了噻二唑衍生物。虽然没有观察到显着的抗分泌活性,但一些化合物表现出细胞保护特性,表明它们在抗溃疡药物开发中的潜力(Starrett 等,1989)。

生态友好合成

通过硫酰胺与叠氮化物在水中的反应,以生态友好方式合成单环和双环 1,2,3-噻二唑-4-甲酰胺和 5-氨基-1,2,3-三唑-4-甲硫酰胺,展示了一种高效、通用且生态友好的方法来生产此类衍生物。这种合成方法以其原子经济性和避免使用不安全的磺酰叠氮化物而著称(Filimonov 等,2019)。

磺酰胺衍生物的抗菌评价

一项研究合成新的杂环化合物并结合磺酰基部分用作抗菌剂,证明了这些衍生物在对抗细菌感染中的潜力。多样化的合成路线和有希望的抗菌结果突出了此类化合物在药物化学中的重要性(Darwish 等,2014)。

属性

IUPAC Name |

1-cyclopropylsulfonyl-N-(5-ethylsulfanyl-1,3,4-thiadiazol-2-yl)azetidine-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16N4O3S3/c1-2-19-11-14-13-10(20-11)12-9(16)7-5-15(6-7)21(17,18)8-3-4-8/h7-8H,2-6H2,1H3,(H,12,13,16) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CFXJHBTYDMTQGE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCSC1=NN=C(S1)NC(=O)C2CN(C2)S(=O)(=O)C3CC3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16N4O3S3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

348.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(NE)-N-[(6-methoxy-1H-indol-3-yl)methylidene]hydroxylamine](/img/structure/B3015119.png)

![7-chloro-3-((4-ethylphenyl)sulfonyl)-N-(4-phenoxyphenyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B3015122.png)

![N-[4-(1,3-benzothiazol-2-yl)-1,3-thiazol-2-yl]naphthalene-2-carboxamide](/img/structure/B3015125.png)

![2-chloro-N-[2-(phenylsulfanyl)phenyl]propanamide](/img/structure/B3015132.png)

![N-Methyl-1-[(2R,3R)-3-(1H-1,2,4-triazol-5-yl)oxolan-2-yl]methanamine;dihydrochloride](/img/structure/B3015133.png)

![3-(2-methylpropyl)-5-phenyl-2-sulfanylidene-1H-thieno[2,3-d]pyrimidin-4-one](/img/structure/B3015137.png)